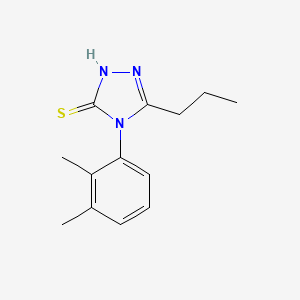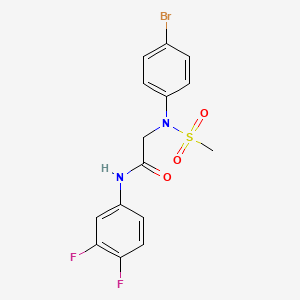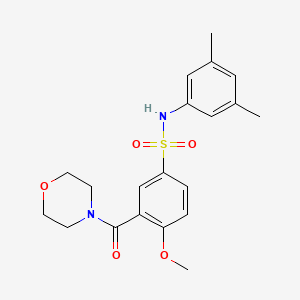![molecular formula C18H21ClN2O B4717611 N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea](/img/structure/B4717611.png)
N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea
Vue d'ensemble
Description
N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea, also known as SDZ NKT 343, is a chemical compound that has gained attention in scientific research due to its potential pharmacological properties. This compound is a selective agonist for the sphingosine-1-phosphate receptor subtype 4 (S1P4), which is involved in various physiological processes such as immune cell trafficking, vascular development, and neuronal function.
Mécanisme D'action
N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 acts as a selective agonist for the S1P4 receptor, which is a G protein-coupled receptor that is widely expressed in various tissues and cell types. Upon binding to the receptor, N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 induces a conformational change that activates downstream signaling pathways such as the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways. These pathways are involved in various cellular processes such as cell migration, proliferation, and survival.
Biochemical and Physiological Effects
The activation of S1P4 receptor by N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 has been shown to have various biochemical and physiological effects. For example, in immune cells, N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 has been found to inhibit chemotaxis and promote cytokine production, suggesting its potential as an anti-inflammatory agent. In neuronal cells, N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 has been shown to promote neurite outgrowth and protect against oxidative stress-induced cell death, indicating its potential as a neuroprotective agent. Other studies have reported the effects of N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 on vascular development and angiogenesis, as well as its potential as a therapeutic target for cancer.
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 has several advantages for lab experiments, such as its high selectivity for the S1P4 receptor, which allows for specific modulation of this receptor without affecting other S1P receptor subtypes. Additionally, this compound has been extensively characterized and validated in various in vitro and in vivo models, providing a reliable tool for scientific research. However, one limitation of N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 is its low solubility in aqueous solutions, which can affect its bioavailability and limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the scientific research of N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343. One potential avenue is the investigation of its effects on various pathological conditions such as inflammation, neurodegeneration, and cancer. Additionally, the development of novel analogs of N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 with improved pharmacological properties could lead to the discovery of new therapeutic agents. Furthermore, the elucidation of the downstream signaling pathways and molecular mechanisms of N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 could provide insights into the physiological and pathological roles of the S1P4 receptor.
Applications De Recherche Scientifique
N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 has been used in various scientific research studies to investigate the role of S1P4 receptor activation in different biological systems. For example, this compound has been shown to modulate immune cell migration in vitro and in vivo, suggesting its potential as an anti-inflammatory agent. Additionally, N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 has been found to promote neuronal survival and axonal growth in vitro, indicating its potential as a neuroprotective agent. Other studies have investigated the effects of N-[1-(4-chlorophenyl)propyl]-N'-(3,5-dimethylphenyl)urea NKT 343 on vascular development and angiogenesis, as well as its potential as a therapeutic target for cancer.
Propriétés
IUPAC Name |
1-[1-(4-chlorophenyl)propyl]-3-(3,5-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN2O/c1-4-17(14-5-7-15(19)8-6-14)21-18(22)20-16-10-12(2)9-13(3)11-16/h5-11,17H,4H2,1-3H3,(H2,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYHREGBVZKYODZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)Cl)NC(=O)NC2=CC(=CC(=C2)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-methyl-N-[1-(3-methylbenzyl)-1H-pyrazol-4-yl]benzenesulfonamide](/img/structure/B4717540.png)
![3-[5-(2-bromophenyl)-1,2,4-oxadiazol-3-yl]-2-ethoxy-6-phenylpyridine](/img/structure/B4717544.png)
![3-[(2-hydroxyphenyl)amino]-1-(5-methyl-2-furyl)-2-propen-1-one](/img/structure/B4717551.png)
![(4-chlorophenyl)[1-(8-quinolinylmethyl)-3-piperidinyl]methanone](/img/structure/B4717556.png)


![ethyl [2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetate](/img/structure/B4717564.png)

![N-[1-(2-chlorobenzyl)-1H-1,2,4-triazol-3-yl]-5-[(2-methoxyphenoxy)methyl]-2-furamide](/img/structure/B4717583.png)


![9-ethyl-8-methyl-2-{5-[(4-nitrophenoxy)methyl]-2-furyl}thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4717600.png)
![N-[4-(allyloxy)benzyl]propan-2-amine hydrochloride](/img/structure/B4717621.png)
